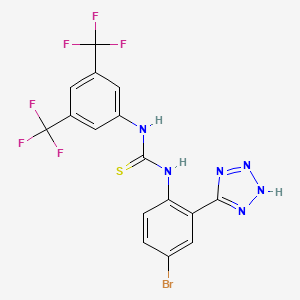
1-(3,5-双(三氟甲基)苯基)-3-(4-溴-2-(2H-四唑-5-基)苯基)硫脲
描述
Synthetic, potent and selective activator of KCa1.1 - the large conductance Ca2+-activated K+-channel with an EC50 value of 0.4 µM KCa1.1. Affects KCa1.1 in both their open and closed states. Application of NS-11021 (3 µM) increased KCa1.1 currents by 171±31% for channels that shift between open and closed state and by 187±27% for channels kept in closed conformation in Xenopus oocytes heterologously expressing hKCa1.1. NS 11021 also produces a negative shift in the threshold for current activation and increases the peak tail current amplitude for KCa1.1 channels. NS 11021 also activates the KCNQ4 (KV7.4) channel at high concentrations but has a minor or no effect on other potassium and calcium channels. Effective when exposed to either side of the cell’s membrane and most likely exerts its effect through direct binding to the KCa1.1 α-subunit
NS 11021 is an activator of large-conductance Ca2+-activated potassium channels (BKCa/KCa1.1). It is selective for BKCa and is thought to bind directly the ɑ subunit. NS 11021 has been shown to relax intracavernous arterial rings and corpus cavernosum strips in vitro and to enhance erectile responses in intact rats.
Potent and specific activator of Ca2+ activated big-conductance K+ channels
NS-11021 is an activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1). BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle. NS11021 enhances erectile responses in rats.
科学研究应用
Cancer Research
NS 11021 has been studied for its effects on cancer-associated processes, particularly in melanoma and pancreatic duct adenocarcinoma cell lines . It has been found to modulate these processes independently of BK channels . For instance, treatment with 20 µM NS-11021 for 72 hours reduced the viability of IGR39 and Panc-1 cells compared to their controls .
Cell Survival
NS 11021 has shown significant effects on cell survival in cancer cell lines . This suggests potential applications in the development of treatments aimed at reducing the survival of cancer cells.
Cell Migration
Research has indicated that NS 11021 can affect cell migration in cancer cell lines . This could have implications for understanding and potentially inhibiting the spread of cancer cells.
Cell Proliferation
NS 11021 has also been found to influence cell proliferation in cancer cell lines . This could be relevant for developing therapies aimed at controlling the growth of cancer cells.
Intracellular Calcium Concentration
Interestingly, NS 11021 has been observed to increase the intracellular calcium concentration, independent of BK channel activation . This suggests that the compound could have effects on cellular processes that are regulated by calcium signaling.
Activation of KCa1.1 Channels
NS 11021 is a potent and selective activator of KCa1.1, the large conductance calcium-activated potassium channel . It affects KCa1.1 in both their open and closed states . This property could have various applications in research related to cellular electrophysiology and ion channel pharmacology.
作用机制
Target of Action
NS 11021, also known as “1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea”, is a potent and specific activator of Ca2±activated big-conductance K+ Channels (KCa1.1 channels) . These channels are crucial for setting the membrane potential and for the transmission of electrical signals in all cells .
Mode of Action
NS 11021 interacts with its targets, the KCa1.1 channels, by activating them in a concentration-dependent manner . It does this by parallel shifting the channel activation curves to more negative potentials . This means that the channels open at lower membrane potentials, allowing more K+ ions to flow across the cell membrane .
Biochemical Pathways
The activation of KCa1.1 channels by NS 11021 leads to an increase in the efflux of K+ ions from the cell. This results in the hyperpolarization of the cell membrane, which can affect various cellular processes. For instance, in cancer cells, NS 11021 has been shown to modulate cancer-associated processes independently of BK channels .
Pharmacokinetics
It’s known that the compound’s effects on kca11 channels are concentration-dependent, with significant activation observed at concentrations above 03 μM .
Result of Action
The activation of KCa1.1 channels by NS 11021 has several effects at the molecular and cellular levels. For example, it has been shown to decrease excitability and contractility of urinary bladder smooth muscle . In cancer cells, NS 11021 has been found to affect processes such as cell survival, migration, and proliferation .
Action Environment
The action of NS 11021 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration of Ca2+ ions in the cell, as its activation of KCa1.1 channels is Ca2±dependent . .
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAFDIKYQMOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF6N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea | |
CAS RN |
956014-19-0 | |
| Record name | 956014-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



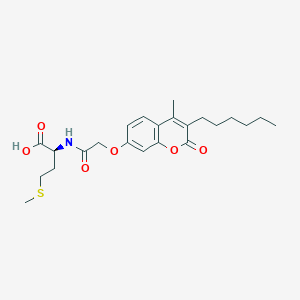
![2-chloro-N-[4-(dimethylamino)benzyl]-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}acetamide](/img/structure/B1680004.png)

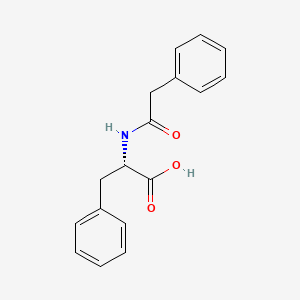
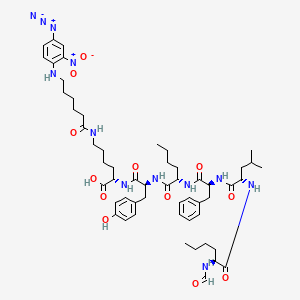
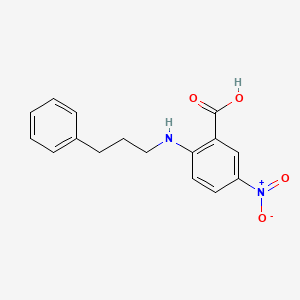
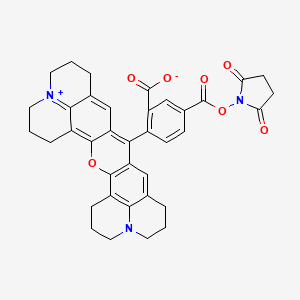
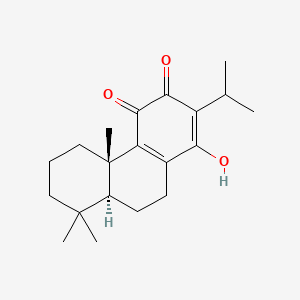
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)
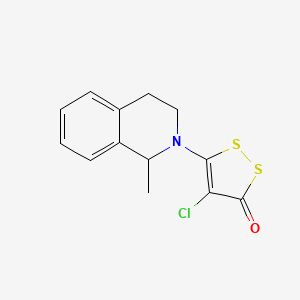
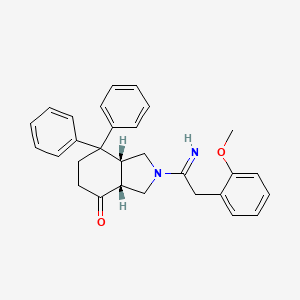
![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)
![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)
